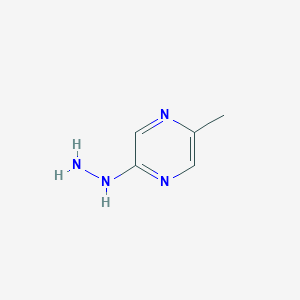

2-Hydrazino-5-methylpyrazine

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQUFARIFDGGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609548 | |

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165124-42-5 | |

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-5-methylpyrazine from 2-chloro-5-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazino-5-methylpyrazine, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The structural similarity of hydrazinopyrazines to established drugs like the anti-tuberculosis agent pyrazinamide underscores their importance as a scaffold for developing new therapeutic agents.[1][2] This document details the synthetic route from 2-chloro-5-methylpyrazine, including a detailed experimental protocol, reaction parameters, and potential applications based on the known biological activities of related compounds.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on the electron-deficient pyrazine ring is displaced by the strongly nucleophilic hydrazine. The reaction is typically facilitated by heating in the presence of excess hydrazine hydrate, which also acts as the solvent in many cases.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data and Reaction Parameters

While specific yield data for this exact transformation is not extensively published, analysis of analogous reactions involving the conversion of chloro-heterocycles to hydrazino-derivatives provides a strong basis for expected outcomes. The following table summarizes typical reaction conditions.

| Parameter | Value/Condition | Rationale & Notes |

| Molar Ratio | 1 : 1.5 to 1 : 1.8 (2-chloro-5-methylpyrazine : Hydrazine Hydrate) | An excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize byproducts.[3] |

| Solvent | Hydrazine Hydrate, Pyridine, or an alcohol (e.g., Butan-1-ol) | Hydrazine hydrate can often serve as both reactant and solvent. Co-solvents like pyridine can facilitate the reaction.[3] |

| Temperature | 100-130 °C (Reflux) | Elevated temperatures are required to overcome the activation energy for the nucleophilic aromatic substitution.[3] |

| Reaction Time | 1.5 - 48 hours | Reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine completion. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent hydrazine hydrate from absorbing atmospheric carbon dioxide.[3] |

| Expected Yield | 70-95% | Based on analogous syntheses of similar hydrazinopyridine and hydrazinopyrazine compounds. |

Detailed Experimental Protocol

This protocol is a comprehensive procedure derived from established methods for similar syntheses.

3.1 Materials and Reagents

-

2-chloro-5-methylpyrazine

-

Hydrazine hydrate (80% solution in water or anhydrous)

-

Pyridine (optional, as solvent/base)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (for pH adjustment/salt formation if needed)

-

Sodium Bicarbonate (for neutralization)

3.2 Equipment

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

TLC plates (silica gel) and developing chamber

-

Standard laboratory glassware

3.3 Reaction Procedure

-

Setup: In a round-bottom flask, place 2-chloro-5-methylpyrazine (1.0 eq).

-

Reagent Addition: Add pyridine (5-10 volumes, if used) followed by hydrazine hydrate (5-10 volumes, or ~1.8 eq).

-

Reaction: Heat the mixture to reflux (typically 100-130 °C) with vigorous stirring under an inert atmosphere.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a mobile phase of 8:2 ethyl acetate:methanol). The reaction is complete when the starting material spot is no longer visible.

-

Cooling: Once complete, cool the reaction mixture to room temperature.

3.4 Work-up and Purification

-

Quenching: Carefully add deionized water (approx. 20 volumes) to the cooled reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 volumes).

-

Washing: Combine the organic layers and wash with water and/or brine to remove residual hydrazine and pyridine.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: General workflow for the synthesis and purification of this compound.

Role in Drug Discovery

Hydrazinopyrazine derivatives are recognized for their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][4][5] Their structural features make them attractive scaffolds in drug discovery, where they can be modified to interact with specific biological targets like enzymes or receptors.

Caption: The role of the hydrazinopyrazine scaffold in a typical drug discovery pipeline.

References

- 1. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Hydrazino-5-methylpyrazine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-hydrazino-5-methylpyrazine and its derivatives. Pyrazine compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding their structure and properties through spectroscopic methods is crucial for drug design and development. This guide details the synthesis and characterization of this compound, including protocols for its conversion into hydrazone derivatives. It presents a compilation of predicted and experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the identification and characterization of these compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a halogenated pyrazine precursor, specifically 2-chloro-5-methylpyrazine, with hydrazine hydrate. The reaction is typically carried out in a suitable solvent, such as ethanol or pyridine, under reflux conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-5-methylpyrazine

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or pyridine)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-methylpyrazine in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain for a period of 1.5 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Add water to the cooled solution to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the methyl group protons, and the protons of the hydrazino group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyrazine ring and the methyl group. The carbon atom attached to the hydrazino group is expected to be significantly influenced by the nitrogen atoms.

Table 1: Predicted NMR Data for this compound

| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazine-H | 7.5 - 8.0 | Singlet |

| Pyrazine-H | 7.8 - 8.2 | Singlet |

| -NH- | 8.0 - 9.0 | Broad Singlet |

| -NH₂ | 4.0 - 5.0 | Broad Singlet |

| -CH₃ | 2.2 - 2.5 | Singlet |

| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | |

| C-2 | 158 - 162 | |

| C-3 | 130 - 135 | |

| C-5 | 145 - 150 | |

| C-6 | 125 - 130 | |

| -CH₃ | 20 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazino group, C-H stretching of the aromatic ring and the methyl group, and C=N and C=C stretching vibrations of the pyrazine ring.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H Stretch (Hydrazino) |

| 3100 - 3000 | C-H Stretch (Aromatic) |

| 2950 - 2850 | C-H Stretch (Methyl) |

| 1620 - 1580 | C=N and C=C Stretch (Pyrazine Ring) |

| 1550 - 1450 | N-H Bend (Hydrazino) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 124.15.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 124.15 |

| [M+H]⁺ | 125.16 |

Synthesis and Spectroscopic Analysis of Hydrazone Derivatives

The hydrazino group in this compound is reactive towards carbonyl compounds, such as aldehydes and ketones, leading to the formation of hydrazone derivatives. This reaction is a common method for creating a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of Hydrazone Derivatives

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde/ketone

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature to allow the hydrazone derivative to precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The product can be purified by recrystallization from a suitable solvent.

Caption: General workflow for the synthesis of hydrazone derivatives.

Spectroscopic Data of Hydrazone Derivatives

The formation of the hydrazone can be confirmed by spectroscopic analysis. In the ¹H NMR spectrum, a new signal for the azomethine proton (-N=CH-) will appear, typically in the range of 8-9 ppm. The IR spectrum will show a characteristic C=N stretching vibration.

The following tables provide representative spectroscopic data for hydrazone derivatives of 5-methylpyrazine-2-carbohydrazide, which are structurally similar to the expected derivatives of this compound.

Table 4: Representative ¹H NMR Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -NH- | ~12.55 | Singlet |

| Pyrazine-H | ~8.68 | Singlet |

| Aromatic-H | 7.42 - 7.58 | Multiplet |

| -CH₃ (Pyrazine) | ~2.63 | Singlet |

Table 5: Representative IR Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]

| Wavenumber (cm⁻¹) | Functional Group |

| 3304, 3259, 3201 | N-H Stretch |

| 3051 | C-H Stretch (Aromatic) |

| 1676 | C=O Stretch (Amide) |

| 1622 | C=N Stretch (Azomethine) |

Table 6: Representative Mass Spectrometry Data for a Hydrazone Derivative of 5-Methylpyrazine-2-carbohydrazide [1]

| Ion | m/z |

| [M]⁺ | 306 |

| Fragment | 169 (Base Peak) |

Conclusion

This technical guide provides a foundational understanding of the synthesis and spectroscopic analysis of this compound and its hydrazone derivatives. While experimental data for the parent compound is limited, the provided protocols and predicted spectroscopic data serve as a valuable resource for researchers in the field. The derivatization of this compound into various hydrazones offers a promising avenue for the discovery of new therapeutic agents. Further research to obtain and publish the experimental spectroscopic data for the parent compound is highly encouraged to facilitate future studies.

References

The Potent Biological Promise of Pyrazine Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in the biological activities of pyrazine hydrazone derivatives. This diverse class of compounds has demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development endeavors.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazine hydrazone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for various derivatives against several pathogenic strains.

Table 1: Antimicrobial Activity of Pyrazine Hydrazone Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |

| Hydrazone Derivative 1 | 64 | 64 | 32 | - | - | 64 | [1][2] |

| Pyrazoline Derivative 5 | 64 | - | - | - | - | 64 | [1][2] |

| Pyrazoline Derivative 19 | 64 | - | - | - | Moderate | - | [1][2] |

| Pyrazoline Derivative 22 | - | - | 32 | - | Moderate | - | [1][2] |

| Pyrazoline Derivative 24 | Moderate | - | 32 | - | - | - | [1][2] |

| Pyrazoline Derivative 26 | - | 64 | - | - | - | - | [1][2] |

| Pyrimidine Derivative 19 | 6.25 | - | - | 12.5 | - | - | [3] |

| Pyrazine Derivative 37 | - | - | - | - | - | - | [4] |

Note: '-' indicates data not available in the cited sources. "Moderate" indicates reported activity without a specific MIC value.

The data indicates that certain pyrazoline derivatives show notable activity against E. faecalis with a MIC of 32 µg/mL.[1][2] Furthermore, a pyrimidine derivative demonstrated potent activity against S. aureus and E. coli.[3] One pyrazine derivative exhibited significant anti-tuberculosis activity with a MIC of 0.78 µg/mL against M. tuberculosis H37Rv.[4]

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the pyrazine hydrazone derivatives against various microbial strains is typically determined using the microbroth dilution method.

Anticancer Activity: Targeting Malignant Cells

The anticancer potential of pyrazine hydrazone derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of Pyrazine Hydrazone Derivatives (IC50 in µM)

| Compound/Derivative | A549 (Lung) | Caco-2 (Colon) | 3T3 (Fibroblast - Normal) | Reference |

| 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide (3c) | < Cisplatin | - | Low cytotoxicity | [5] |

Note: '< Cisplatin' indicates higher cytotoxic activity than the reference drug cisplatin.

One particular derivative, 5-chloro-N'-[(4-hydroxyphenyl)methylidene] pyrazine-2-carbohydrazide, exhibited greater cytotoxic activity against the A549 lung cancer cell line than the standard chemotherapy drug, cisplatin, while showing low toxicity to normal fibroblast cells.[5]

Mechanism of Anticancer Action: Induction of Apoptosis

Several studies suggest that pyrazine hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of enzymes known as caspases.

Evidence suggests that these compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[6][7][8]

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.

References

- 1. turkjps.org [turkjps.org]

- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]

- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of caspases and apoptosis in the simple metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blocking Caspase Activity Prevents Transsynaptic Neuronal Apoptosis and the Loss of Inhibition in Lamina II of the Dorsal Horn after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Hydrazino-5-methylpyrazine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 2-Hydrazino-5-methylpyrazine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview based on the known physicochemical properties of structurally related pyrazine and hydrazine derivatives. The guide outlines expected solubility profiles in various solvents and discusses potential stability challenges, supported by detailed experimental protocols for empirical validation.

Executive Summary

This compound is a substituted pyrazine containing a reactive hydrazine moiety. Its solubility is predicted to be pH-dependent, with increased solubility in acidic aqueous solutions due to the basic nature of the hydrazine and pyrazine nitrogen atoms. In organic solvents, its solubility will be dictated by the polarity of the solvent. The stability of this compound is a critical consideration, as the hydrazine group is susceptible to oxidation and can react with carbonyl compounds. This guide provides a framework for understanding and experimentally determining these key parameters.

Predicted Solubility Profile

The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. Based on the structural components of this compound—a pyrazine ring and a hydrazine substituent—the following solubility characteristics are anticipated. Pyrazine itself is moderately polar and soluble in water and various organic solvents.[1][2][3] The addition of a methyl group, as in 2-methylpyrazine, generally maintains good solubility in both polar and non-polar organic solvents.[4] The presence of the hydrazine group is expected to enhance aqueous solubility, particularly in acidic conditions where the basic nitrogen atoms can be protonated.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, 0.1 N HCl, 0.1 N NaOH | pH-dependent. Higher in acidic solutions, lower in neutral and basic solutions. | Protonation of the basic nitrogen atoms of the pyrazine ring and hydrazine group in acidic media increases interaction with polar water molecules. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The hydrazine and pyrazine nitrogens can act as hydrogen bond acceptors, and the N-H protons of hydrazine as donors, facilitating interaction with protic solvents.[1][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The polar nature of the molecule will allow for dipole-dipole interactions with these solvents. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[1] |

Stability Considerations and Potential Degradation Pathways

The chemical stability of this compound is paramount for its handling, storage, and development as a potential therapeutic agent. The hydrazine moiety is the primary site of potential instability.

Oxidative Degradation

Hydrazine and its derivatives are known to be susceptible to oxidation, especially in the presence of oxygen, metal ions (like Cu²⁺), and at neutral or alkaline pH.[5][6] The primary degradation mechanism is often a four-electron oxidation to nitrogen gas.[5]

pH-Dependent Stability

Hydrazines are generally more stable in acidic conditions and less stable in neutral to alkaline solutions where they are more prone to oxidation.[5]

Reaction with Carbonyls

The hydrazine group can readily react with aldehydes and ketones to form hydrazones. This reactivity should be considered in formulation and compatibility studies with excipients.[7]

Table 2: Summary of Potential Stability Issues and Stress Conditions for this compound

| Stress Condition | Potential Degradation Pathway | Predicted Outcome |

| Oxidative (e.g., H₂O₂, AIBN) | Oxidation of the hydrazine group. | Formation of 5-methylpyrazine, nitrogen gas, and other oxidation byproducts. |

| Acidic (e.g., 0.1 N HCl, heat) | Generally stable. | Minimal degradation expected.[5] |

| Basic (e.g., 0.1 N NaOH, heat) | Increased rate of oxidation. | Accelerated degradation compared to neutral or acidic conditions.[5] |

| Thermal (Dry Heat) | Decomposition. | Dependent on the melting point and decomposition temperature of the solid form. |

| Photolytic (UV/Vis light) | Photodegradation. | Potential for N-N bond cleavage or other light-induced reactions. |

Below is a diagram illustrating a potential oxidative degradation pathway for this compound.

Caption: Predicted oxidative degradation of this compound.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound can be determined using the reliable shake-flask method.

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

The following diagram outlines the workflow for the shake-flask solubility experiment.

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Hydrolysis: 0.1 N HCl, water, and 0.1 N NaOH at elevated temperatures (e.g., 60-80 °C).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photolysis: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Thermal: Heat the solid drug substance.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on established chemical principles and data from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these critical physicochemical properties. For any drug development program involving this compound, it is imperative to conduct these experimental studies to obtain precise data for formulation development, stability assessment, and regulatory submissions.

References

An In-depth Technical Guide to (5-Methylpyrazin-2-yl)hydrazine (CAS Number: 165124-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential hazards associated with (5-Methylpyrazin-2-yl)hydrazine, registered under CAS number 165124-42-5. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental considerations and safety protocols. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide explores the known biological landscape of related pyrazine and hydrazine derivatives to provide context for potential research applications. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Identification

(5-Methylpyrazin-2-yl)hydrazine, also known as 2-Hydrazino-5-methylpyrazine, is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 165124-42-5 | |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.15 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (5-Methylpyrazin-2-yl)hydrazine is not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of similar hydrazinopyrazines. A common approach involves the nucleophilic substitution of a halogenated pyrazine with hydrazine hydrate.

Proposed Synthesis

A potential synthesis route starts from the commercially available 2-chloro-5-methylpyrazine.

Reaction Scheme:

Proposed Synthesis Workflow

Experimental Protocol:

A synthesis protocol can be adapted from the preparation of 2-hydrazino-5-phenylpyrazine[1]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-methylpyrazine (1 equivalent), hydrazine hydrate (5-10 equivalents), and pyridine as a solvent.

-

Reaction: Heat the mixture to reflux and maintain for 1.5-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Purification

The crude (5-Methylpyrazin-2-yl)hydrazine can be purified using standard laboratory techniques.

Experimental Protocol:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol or an ethyl acetate/hexanes mixture, to obtain a purified product[1][2].

-

Column Chromatography: For more challenging separations from impurities, column chromatography on silica gel using a gradient of a suitable eluent system (e.g., ethyl acetate in hexanes) can be employed[2].

Purification Workflow

Spectroscopic Characterization

| Technique | Predicted/Reference Data |

| ¹H NMR | Signals corresponding to the methyl group protons, the pyrazine ring protons, and the hydrazine protons are expected. The chemical shifts of the pyrazine ring protons in 2-methylpyrazine are observed around δ 8.3-8.5 ppm[3]. The hydrazine protons would likely appear as a broad singlet. |

| ¹³C NMR | Signals for the five distinct carbon atoms in the molecule are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 124. The fragmentation pattern would likely involve the loss of nitrogen and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and N-H bending are expected. |

Experimental Protocols for Characterization:

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into a mass spectrometer, typically using electrospray ionization (ESI) to observe the protonated molecular ion [M+H]⁺.

-

IR Spectroscopy: Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.

Hazards and Safety

(5-Methylpyrazin-2-yl)hydrazine is a hydrazine derivative and should be handled with extreme caution. Hydrazine and its derivatives are known to be toxic, and some are considered probable human carcinogens[4].

Toxicological Profile

-

General Toxicity: Hydrazine derivatives can cause a variety of toxic effects, including damage to the central nervous system, liver, and kidneys[4].

-

Carcinogenicity and Mutagenicity: Many hydrazine compounds are mutagenic in bacterial assays and have been shown to be carcinogenic in animal studies[5][6]. The mechanism of toxicity is often attributed to metabolic activation into reactive species that can damage DNA[4].

-

Organ-Specific Toxicity:

-

Neurotoxicity: Acute exposure to some hydrazines can lead to central nervous system effects, including seizures[7].

-

Hepatotoxicity: Liver damage is a known consequence of exposure to certain hydrazine derivatives.

-

Dermal and Respiratory Irritation: Hydrazines can be corrosive and cause severe irritation to the skin, eyes, and respiratory tract upon contact or inhalation[7].

-

Safety and Handling

Due to the potential hazards, strict safety protocols must be followed when handling (5-Methylpyrazin-2-yl)hydrazine.

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield[8].

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes[8].

-

Respiratory Protection: Handle the compound in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary[8].

-

-

Engineering Controls: An emergency eyewash station and safety shower must be readily accessible[8].

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling[7].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Potential Biological Activity and Signaling Pathways

While specific biological data for (5-Methylpyrazin-2-yl)hydrazine is scarce, the pyrazine and hydrazone moieties are present in numerous biologically active compounds.

Known Activities of Related Compounds

-

Kinase Inhibition: Pyrazine derivatives are known to act as kinase inhibitors, which are crucial in cellular signaling pathways related to cell proliferation, apoptosis, and inflammation. Several pyrazine-based kinase inhibitors have entered clinical trials for cancer and other diseases[9].

-

Anticancer Activity: Many pyrazine and hydrazone derivatives have demonstrated anticancer properties in vitro against various cancer cell lines[10][11].

-

Antimicrobial and Other Activities: Hydrazone derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and analgesic effects[11][12].

Potential Signaling Pathway Interactions

Based on the activities of related compounds, (5-Methylpyrazin-2-yl)hydrazine could potentially interact with various cellular signaling pathways.

Potential Signaling Pathway Interactions

Experimental Protocols for Biological Evaluation:

-

In Vitro Cytotoxicity Assays: The potential anticancer activity can be initially assessed using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines[10].

-

Kinase Inhibition Assays: If predicted to be a kinase inhibitor, its activity can be tested against a panel of kinases using in vitro kinase assays.

-

Antimicrobial Assays: The compound can be screened for antimicrobial activity against various bacterial and fungal strains using standard broth microdilution or disk diffusion methods.

-

Signaling Pathway Analysis: Techniques like Western blotting or reporter gene assays can be used to investigate the effect of the compound on specific signaling pathways (e.g., phosphorylation status of key proteins in the RAS-ERK pathway) in treated cells.

Conclusion

(5-Methylpyrazin-2-yl)hydrazine is a heterocyclic compound with potential for further investigation in drug discovery, given the diverse biological activities of related pyrazine and hydrazine derivatives. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and crucial safety information. The significant toxicity associated with hydrazine derivatives necessitates stringent safety measures during its handling and use. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological activity and mechanism of action to unlock its potential therapeutic applications.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methylpyrazine(109-08-0) 1H NMR spectrum [chemicalbook.com]

- 4. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazino-5-methylpyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydrazino-5-methylpyrazine hydrochloride, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization based on established chemical principles and data from structurally related compounds.

Physicochemical and Spectroscopic Data

The anticipated physicochemical and spectroscopic data for this compound and its hydrochloride salt are summarized below. These values are predicted based on the analysis of structurally similar pyrazine and hydrazine derivatives and require experimental verification.

Table 1: Physicochemical Properties

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₅H₈N₄ | C₅H₉ClN₄ |

| Molecular Weight | 124.15 g/mol | 160.61 g/mol |

| Appearance (Predicted) | Colorless to pale yellow solid | White to off-white crystalline solid |

| Melting Point (°C) | Not available | Not available |

| CAS Number | 165124-42-5 | 1404455-71-5[1] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data for this compound hydrochloride |

| ¹H NMR (DMSO-d₆) | * δ 2.3-2.5 ppm (s, 3H): -CH₃ protons. * δ 4.5-5.0 ppm (br s, 3H): -NHNH₃⁺ protons (exchangeable with D₂O). * δ 7.8-8.0 ppm (s, 1H): Pyrazine ring proton. * δ 8.1-8.3 ppm (s, 1H): Pyrazine ring proton. |

| ¹³C NMR (DMSO-d₆) | * δ 20-25 ppm: -CH₃ carbon. * δ 125-135 ppm: Pyrazine ring CH carbon. * δ 140-150 ppm: Pyrazine ring C-CH₃ and CH carbons. * δ 155-160 ppm: Pyrazine ring C-NHNH₂ carbon. |

| IR (KBr, cm⁻¹) | * 3400-3200: N-H stretching (hydrazine group). * 3200-2800: N-H stretching (ammonium salt). * 3100-3000: C-H stretching (aromatic). * 2950-2850: C-H stretching (methyl group). * 1620-1580: C=N and C=C stretching (pyrazine ring). * 1550-1500: N-H bending. |

| Mass Spectrometry (ESI-MS) | * [M+H]⁺: Expected m/z at approximately 125.08 (for the free base). |

Synthesis of this compound Hydrochloride

The proposed synthesis involves a two-step process: the nucleophilic substitution of 2-chloro-5-methylpyrazine with hydrazine hydrate to form the free base, followed by the conversion to its hydrochloride salt.

Synthesis Pathway

Caption: Proposed synthesis of this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol is based on analogous reactions for the synthesis of similar hydrazinopyrazines.

-

Materials:

-

2-Chloro-5-methylpyrazine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol or Pyridine (solvent)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyrazine (1 equivalent) in ethanol or pyridine.

-

Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If pyridine was used as the solvent, it can be removed under reduced pressure.

-

Add deionized water to the reaction mixture to precipitate the product.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

-

Step 2: Synthesis of this compound hydrochloride

This protocol is a general method for the formation of a hydrochloride salt from a basic amine.

-

Materials:

-

This compound (from Step 1)

-

Anhydrous diethyl ether or tert-butyl methyl ether

-

Hydrochloric acid (2M solution in diethyl ether or by bubbling anhydrous HCl gas)

-

-

Procedure:

-

Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether or tert-butyl methyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

A precipitate of this compound hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound hydrochloride.

-

Characterization Workflow

A systematic approach is required for the unambiguous identification and characterization of the synthesized this compound hydrochloride.

Caption: Workflow for the characterization of this compound hydrochloride.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Instrumentation: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Introduce the sample into a mass spectrometer using electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

Melting Point Analysis

-

Procedure: Determine the melting point of the crystalline solid using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Elemental Analysis

-

Procedure: Perform elemental analysis to determine the percentage composition of carbon, hydrogen, chlorine, and nitrogen. The experimental values should be in close agreement with the calculated values for the molecular formula C₅H₉ClN₄.

References

Tautomeric Forms of Hydrazinopyrazine Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of hydrazinopyrazine compounds. It covers their synthesis, the equilibrium between different tautomeric forms, experimental and computational methods for their characterization, and their relevance in drug discovery, particularly in oncology and inflammatory diseases.

Introduction to Hydrazinopyrazine Tautomerism

Hydrazinopyrazine compounds are a class of nitrogen-containing heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their structural similarity to pyrazinamide, a first-line anti-tuberculosis drug, makes them promising scaffolds for the development of new therapeutic agents.[1][2] A key feature of hydrazinopyrazines is their ability to exist in multiple tautomeric forms, which are structural isomers that readily interconvert through the migration of a proton.

The tautomeric equilibrium of hydrazinopyrazine compounds is a critical factor influencing their physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles, including their ability to cross cell membranes and interact with biological targets.[3] Therefore, a thorough understanding of the tautomeric landscape of hydrazinopyrazine derivatives is essential for the rational design and development of novel drugs.

The primary tautomeric equilibrium in 2-hydrazinopyrazine involves the amino-imino tautomerism, as depicted below:

Figure 1: General representation of amino-imino tautomerism in 2-hydrazinopyrazine.

In addition to this primary equilibrium, computational studies have revealed the existence of numerous other tautomeric and conformational forms, with as many as 42 potential structures identified for 2-hydrazinopyrazine itself.[1][2] The relative stability and population of these tautomers are influenced by factors such as the substitution pattern on the pyrazine ring and the surrounding solvent environment.

Synthesis of Hydrazinopyrazine Derivatives

The synthesis of hydrazinopyrazine compounds typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrazine ring with hydrazine or a substituted hydrazine.

A general synthetic route involves the reaction of a chloropyrazine derivative with hydrazine hydrate. For instance, 2-hydrazino-5-phenylpyrazine can be synthesized by refluxing 2-chloro-5-phenylpyrazine with hydrazine hydrate in pyridine.

Example Synthesis of 2-Hydrazino-5-phenylpyrazine:

A mixture of 2-chloro-5-phenylpyrazine, pyridine, and hydrazine hydrate is heated at reflux for 1.5 hours. After cooling and the addition of water, the crystalline product, 2-hydrazino-5-phenylpyrazine, is collected.[4]

Substituted hydrazinopyrazines can be prepared using appropriately substituted starting materials. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.[5][6]

Quantitative Analysis of Tautomeric Equilibria

The relative populations of different tautomers in equilibrium can be quantified using both computational and experimental methods. Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies and, consequently, the theoretical populations of tautomers in different environments.

Computational Data

| Tautomer | Relative Gibbs Free Energy (Gas Phase, M06-2X) | Relative Gibbs Free Energy (Water, M06-2X) |

| Tautomer B (Keto) | 0.00 kcal/mol | 0.00 kcal/mol |

| Tautomer A (Keto) | 9.12 kcal/mol | 4.27 kcal/mol |

| Tautomer C (Enol) | 10.60 kcal/mol | 10.23 kcal/mol |

| Data adapted from a study on sildenafil, a compound with a related heterocyclic core.[7] |

These calculations demonstrate that the relative stability of tautomers can shift significantly between the gas phase and an aqueous environment, highlighting the importance of considering solvent effects. Similar computational approaches can be applied to hydrazinopyrazine derivatives to predict their tautomeric preferences.

Experimental Data from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for the quantitative analysis of tautomeric mixtures in solution. If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding signals.[8][9]

The equilibrium constant (Keq) can be calculated from the ratio of the integrals of non-overlapping peaks corresponding to each tautomer.[8][10]

Experimental Protocols

Synthesis of 2-Hydrazinopyrazine

Materials:

-

2-Chloropyrazine

-

Hydrazine hydrate (80% solution in water)

-

Butan-1-ol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 2-chloropyrazine in butan-1-ol.

-

In a separate vessel, prepare a solution of hydrazine hydrate.

-

The two solutions are pumped into a microchannel reactor at a controlled flow rate.

-

The reaction is carried out at 100°C.

-

The reaction mixture is collected, cooled, and subjected to solid-liquid separation.

-

The resulting solid is dried to yield 2-hydrazinopyrazine.[11]

Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy

Sample Preparation:

-

Accurately weigh a sample of the hydrazinopyrazine compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a known concentration (typically 5-10 mg/mL).

-

Transfer the solution to an NMR tube.

NMR Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.[12]

-

Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

Data Processing and Analysis:

-

Process the FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Carefully phase the spectrum and perform a baseline correction.

-

Identify non-overlapping signals that are unique to each tautomer.

-

Integrate these signals.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.[13][14]

-

The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.[10]

Figure 2: Workflow for quantitative analysis of tautomers by NMR.

Characterization of Tautomers by UV-Vis Spectroscopy

Sample Preparation:

-

Prepare stock solutions of the hydrazinopyrazine compound in different solvents of varying polarity (e.g., hexane, ethanol, water).

-

Prepare a series of dilutions from the stock solutions to determine the molar absorptivity.

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank.

Data Analysis:

-

Analyze the absorption maxima (λmax) in different solvents. A significant shift in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

If the spectra of the individual tautomers are known or can be modeled, the observed spectrum of the mixture can be deconvoluted to determine the relative concentrations of each tautomer.[1][15]

-

The presence of an isosbestic point in the spectra upon changing solvent composition or pH suggests an equilibrium between two species.

Biological Activity and Signaling Pathways

Hydrazinopyrazine derivatives have shown promise as modulators of key signaling pathways implicated in cancer and inflammation. Their biological activity is often linked to their ability to act as kinase inhibitors.

Anticancer Activity: c-Met and VEGFR-2 Inhibition

Several pyrazine-based compounds have been developed as dual inhibitors of c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2), two receptor tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis.[8]

The c-Met signaling pathway, when activated by its ligand HGF (hepatocyte growth factor), triggers a cascade of downstream events involving pathways such as RAS/MAPK, PI3K/AKT, and STAT3, leading to cell proliferation, survival, and invasion.[15] Similarly, the activation of VEGFR-2 by VEGF promotes endothelial cell proliferation and migration, which are essential for angiogenesis. By inhibiting these kinases, hydrazinopyrazine derivatives can block these pro-tumorigenic signals.

Figure 3: Inhibition of c-Met and VEGFR-2 signaling by hydrazinopyrazine compounds.

Anti-inflammatory Activity: JAK-STAT and NF-κB Pathways

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a central role in the immune response and inflammation. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases. Some pyrazine derivatives have been shown to inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and their translocation to the nucleus, which in turn downregulates the expression of pro-inflammatory genes.

Figure 4: Inhibition of the JAK-STAT signaling pathway.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Hydrazone-containing compounds have been reported to inhibit the NF-κB pathway, potentially by interfering with the degradation of IκB.

Figure 5: Inhibition of the NF-κB signaling pathway.

Conclusion

The tautomerism of hydrazinopyrazine compounds is a multifaceted phenomenon with profound implications for their chemical properties and biological activities. A comprehensive understanding of the factors governing tautomeric equilibria is crucial for the successful design and development of new drugs based on this versatile heterocyclic scaffold. This guide has provided an overview of the synthesis, characterization, and biological relevance of hydrazinopyrazine tautomers, along with detailed experimental protocols and visualizations of key signaling pathways. Further research into the quantitative aspects of tautomerism in a broader range of substituted hydrazinopyrazines will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cris.unibo.it [cris.unibo.it]

- 9. researchgate.net [researchgate.net]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Tautomerism of Pyrido[2,3-b]pyrazines -Journal of the Korean Chemical Society [koreascience.kr]

- 15. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Novel Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characterization of novel pyrazine derivatives. Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile molecular structures.[1][2][3][4] This document outlines key physicochemical properties, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Pyrazine Derivatives

The physicochemical properties of pyrazine derivatives are crucial for understanding their behavior in biological systems and for optimizing their potential as therapeutic agents or functional materials. These properties are largely influenced by the nature and position of substituents on the pyrazine ring.[4]

Structural and Spectroscopic Data

The structural elucidation of novel pyrazine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[2][5][6][7]

Table 1: Spectroscopic Data for a Series of 5-Substituted Pyrazine-2-carbonitrile Derivatives [5]

| Substituent (at C-5) | 1H NMR (CDCl3, δ, ppm) | 13C NMR (CDCl3, δ, ppm) | FTIR (cm-1) | MS (m/z) | λmax (nm) |

| -H | 8.78 (s, 1H), 8.65 (s, 1H) | 147.2, 145.8, 133.5, 116.1 | 2240 (C≡N) | 105 [M]+ | 268 |

| -Cl | 8.70 (s, 1H) | 151.5, 146.1, 132.8, 115.5 | 2238 (C≡N) | 139/141 [M]+ | 275 |

| -OCH3 | 8.25 (s, 1H), 4.01 (s, 3H) | 164.2, 138.9, 125.1, 117.3, 56.2 | 2225 (C≡N) | 135 [M]+ | 298 |

| -NH2 | 7.98 (s, 1H), 4.85 (br s, 2H) | 155.8, 135.2, 123.7, 118.2 | 3450, 3340 (N-H), 2215 (C≡N) | 120 [M]+ | 320 |

Table 2: Physicochemical Data for Novel Iminobenzoate Pyrazine Derivatives [2][6]

| Compound ID | Molecular Formula | Melting Point (°C) | 1H NMR (DMSO-d6, δ, ppm) | MS (EI, m/z) |

| 4b | C19H13ClN4O3 | 262–265 | 12.33 (s, 1H, CONH), 9.27 (s, 1H, pyrazine-H), 8.93 (d, 1H, pyrazine-H), 8.80 (d, 1H, pyrazine-H), 8.69 (s, 1H, HC=N), 7.44-8.12 (m, 8H, Ar-H) | 380 [M]+ |

| 4f | C19H13BrN4O3 | 295–307 | 12.32 (s, 1H, CONH), 9.27 (s, 1H, pyrazine-H), 8.93 (d, 1H, pyrazine-H), 8.80 (d, 1H, pyrazine-H), 8.68 (s, 1H, HC=N), 7.42-8.07 (m, 8H, Ar-H) | 426 [M]+ |

Lipophilicity and Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), and aqueous solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

Table 3: Calculated Physicochemical Properties of Functionalized Pyrazine Derivatives [8]

| Derivative | Lipophilicity (logP) | Water Solubility (mg/mL) x 10-2 |

| PYZ | 1.28 | 512 |

| PYZ1 | 1.40 | 170 |

| PYZ2 | 1.79 | 118 |

| PYZ3 | 1.22 | 166 |

| PYZ4 | 2.00 | 77.3 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable and reproducible physicochemical characterization of novel compounds.

Synthesis of Novel Pyrazine Derivatives

The following is a general procedure for the synthesis of iminobenzoates with terminal pyrazine moieties, adapted from Akhtar et al. (2018).[2][6]

Protocol 1: Synthesis of 4-[(E)-(Pyrazine-2-carboylimino)methyl]phenyl benzoates

-

Preparation of Pyrazine-2-carbohydrazide: Reflux methyl pyrazine-2-carboxylate with hydrazine hydrate in methanol to yield pyrazine-2-carbohydrazide.

-

Synthesis of Benzoate Esters: React 4-hydroxybenzaldehyde with the desired substituted acid halide in tetrahydrofuran in the presence of triethylamine to synthesize the corresponding ester.

-

Final Condensation: React the pyrazine-2-carbohydrazide with the synthesized benzoate ester at reflux to obtain the final iminobenzoate product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., chloroform in n-hexane).[6]

Spectroscopic Analysis

Protocol 2: NMR Spectroscopy [5]

-

Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyrazine derivative in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire 1H and 13C NMR spectra at room temperature.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Protocol 3: Mass Spectrometry (ESI-MS) [5]

-

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 10 µg/mL.

-

Data Acquisition: Infuse the solution directly into the ESI source.

-

Data Processing: Record and analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions.

Protocol 4: UV-Visible Spectroscopy [5][10]

-

Instrumentation: A recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.

-

Sample Preparation: Dissolve the pyrazine derivative in a suitable solvent (e.g., methanol, hexane, water) to achieve an absorbance between 1 and 2 in the wavelength range of interest.

-

Data Acquisition: Record the absorbance spectrum against a solvent blank.

-

Data Processing: Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key measure of lipophilicity.[11]

Protocol 5: Shake-Flask Method for logP Determination [11][12]

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol (pH adjusted to 7.4 with phosphate buffer if necessary).[12]

-

Dissolution: Dissolve a precisely weighed amount of the pyrazine derivative in one of the phases.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and shake until equilibrium is reached (typically 24 hours).[12]

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Protocol 6: HPLC-based logP Determination [9]

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Mobile Phase: Use a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.

-

Sample Analysis: Inject the pyrazine derivative and record its retention time.

-

Calculation: Determine the logP of the pyrazine derivative from its retention time using the calibration curve.

Signaling Pathways and Experimental Workflows

Pyrazine derivatives have been shown to interact with various biological targets, including protein kinases and phosphatases, thereby modulating key cellular signaling pathways.[3][13]

SHP2/RAS-ERK Signaling Pathway

The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway, which regulates cell proliferation and survival.[13] Some novel pyrazine derivatives have been designed as allosteric inhibitors of SHP2.[13]

Caption: Inhibition of the SHP2/RAS-ERK pathway by a novel pyrazine derivative.

RhoA Signaling Pathway

The RhoA signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell cycle progression, and transcription.[14][15] Certain pyrazine derivatives have been identified as inhibitors of RhoA.[14]

Caption: Inhibition of the RhoA signaling pathway by a pyrazine derivative.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel pyrazine derivative.

Caption: General workflow for physicochemical characterization of novel pyrazines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myuchem.com [myuchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Dawn of Pyrazines: A Technical Guide to Discovery and Initial Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-based compounds, a class of nitrogen-containing heterocyclic aromatic molecules, are integral to a vast array of scientific disciplines. From the characteristic aroma of roasted coffee and the intricate signaling pathways of bacteria to the development of life-saving pharmaceuticals, the pyrazine ring is a cornerstone of modern chemistry and biology. This technical guide provides an in-depth exploration of the seminal discoveries and initial isolation methodologies of these pivotal compounds. We will delve into the foundational synthetic strategies, the first encounters with pyrazines in nature, and the early techniques used to purify and characterize them. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed look into the origins of this critical class of molecules.

Foundational Synthetic Methodologies

The ability to synthetically construct the pyrazine ring was a crucial step in unlocking the potential of this class of compounds. Two classical methods, the Staedel-Rugheimer and Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the earliest methods developed for the synthesis of pyrazines. It involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (Illustrative)

-

Preparation of α-aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.

-

Self-condensation and Oxidation: The isolated α-aminoacetophenone is then heated in a suitable solvent (e.g., ethanol or acetic acid). The self-condensation of two molecules of the amino ketone forms a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic 2,5-diphenylpyrazine. Air, mercury(I) oxide, or copper(II) sulfate can be used as the oxidizing agent.[1]

-

Purification: The crude pyrazine product is purified by distillation or recrystallization.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[1][2]

Experimental Protocol: General Procedure

-

Formation of the α-Oximino Ketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximino ketone.

-

Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone.[1] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.

-

Self-Condensation and Oxidation: The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. The oxidation can be achieved with an oxidizing agent like copper(II) sulfate or simply by air oxidation.[2]

-

Purification: After cooling, the reaction mixture is neutralized, and the pyrazine product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.

Discovery and Isolation from Natural Sources

Pyrazines are widespread in nature, contributing to the flavor and aroma of many foods and acting as signaling molecules in biological systems. The initial isolation of these compounds from their natural sources was a significant achievement, relying on the analytical techniques of the time.

Tetramethylpyrazine from Fermented Soybeans (Bacillus subtilis)

One of the most well-known naturally occurring pyrazines is 2,3,5,6-tetramethylpyrazine (ligustrazine), which contributes to the characteristic nutty aroma of natto (fermented soybeans). Its isolation from cultures of Bacillus natto (a strain of Bacillus subtilis) was a landmark in understanding the microbial production of flavor compounds.

Experimental Protocol: Isolation of Tetramethylpyrazine from Bacillus subtilis Culture

-

Cultivation: Bacillus subtilis is cultured in a suitable fermentation medium, such as Yeast Extract Peptone Glucose (YP) medium, at 37°C with shaking for approximately 144 hours.

-

Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The organic extract is concentrated, and the crude tetramethylpyrazine is purified. Early methods would have relied on distillation and recrystallization. Modern methods often employ column chromatography or preparative HPLC.

-

Identification: The purified compound is identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Value | Reference |

| Microorganism | Bacillus subtilis | [3][4] |

| Fermentation Time | 144 hours | [4] |

| pH | 5.5 (for growth), 7.0 (for production) | [4] |

| Yield | up to 7.43 g/L | [4] |

Aspergillic Acid from Aspergillus flavus

Aspergillic acid, a pyrazine derivative with antibiotic properties, was one of the earliest microbial metabolites to be isolated and characterized.

Experimental Protocol: Isolation of Aspergillic Acid

-

Fungal Cultivation: Aspergillus flavus is grown in a liquid medium, such as a 2% tryptone solution with 1% dextrose, at room temperature for 10-14 days.[5]

-

Extraction: The culture filtrate is acidified to approximately pH 4.0 with hydrochloric acid and then extracted with ether.[5]

-

Initial Purification: The ether extract is evaporated, and the residue is treated with a 2% sodium bicarbonate solution. The aspergillic acid dissolves, leaving behind impurities. The solution is then filtered.[5]

-

Further Purification and Crystallization: The filtrate is acidified and re-extracted with ether. The ether is evaporated, and the crude aspergillic acid is crystallized from acetone or another suitable solvent.[5]

| Parameter | Value | Reference |

| Microorganism | Aspergillus flavus | [5] |

| Culture Medium | 2% Tryptone, 1% Dextrose | [5] |

| Incubation Time | 10-14 days | [5] |

| Crude Yield | ~0.8 mg/mL |

Pyrazines in Coffee

The characteristic roasted aroma of coffee is largely due to the presence of various pyrazine compounds formed during the Maillard reaction between amino acids and sugars in the coffee beans during roasting.

Experimental Protocol: Extraction and Analysis of Pyrazines from Coffee

-

Sample Preparation: Roasted coffee beans are ground to a fine powder.

-